molecular formula C20H20ClFN2O2 B6536092 2-chloro-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-4-fluorobenzamide CAS No. 1040643-82-0

2-chloro-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-4-fluorobenzamide

Cat. No.: B6536092
CAS No.: 1040643-82-0
M. Wt: 374.8 g/mol
InChI Key: JWBPHRMKVPTWAU-UHFFFAOYSA-N
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Description

The compound 2-chloro-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-4-fluorobenzamide features a benzamide core substituted with chlorine (2-position) and fluorine (4-position), linked to a 2,3-dihydroindole moiety acylated with a 2,2-dimethylpropanoyl group at the 1-position.

Properties

IUPAC Name

2-chloro-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN2O2/c1-20(2,3)19(26)24-9-8-12-4-6-14(11-17(12)24)23-18(25)15-7-5-13(22)10-16(15)21/h4-7,10-11H,8-9H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBPHRMKVPTWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-4-fluorobenzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C18H21ClF N3O
  • Molecular Weight: 347.83 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell proliferation and apoptosis. It is believed to act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression and cellular processes such as differentiation and apoptosis.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of this compound through various in vitro and in vivo assays. The following table summarizes key findings related to its antitumor activity:

Study Cell Line IC50 (μM) Mechanism
Study 1HepG21.30Induction of apoptosis and G2/M arrest
Study 2A5496.75DNA binding and inhibition of DNA-dependent enzymes
Study 3HCC8275.13HDAC inhibition leading to altered gene expression

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

In Vivo Efficacy

In vivo studies using xenograft models have shown that treatment with this compound results in significant tumor growth inhibition compared to control groups. For instance, a xenograft model study indicated a tumor growth inhibition (TGI) rate of approximately 48.89%, highlighting its potential as an effective therapeutic agent.

Case Study 1: HepG2 Cell Line

In a detailed investigation involving HepG2 liver cancer cells, the compound exhibited strong antiproliferative effects with an IC50 value of 1.30 μM. Further analysis revealed that it promoted apoptosis through the activation of caspase pathways and induced G2/M phase arrest in the cell cycle.

Case Study 2: A549 Cell Line

Another study focused on A549 lung cancer cells demonstrated that the compound not only inhibited cell proliferation but also showed a significant ability to bind to DNA, affecting transcriptional regulation. The IC50 value was recorded at 6.75 μM, suggesting a promising avenue for lung cancer treatment.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from the evidence:

Compound Name Key Substituents/Features Molecular Weight (g/mol) Biological Activity/Notes Reference
Target Compound : 2-chloro-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-4-fluorobenzamide - 2-Chloro-4-fluorobenzamide
- 2,3-Dihydroindole with 2,2-dimethylpropanoyl at N1
Not explicitly stated Hypothesized receptor modulation via dihydroindole scaffold
BG02374 : N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-4-fluoro-2-methylbenzene-1-sulfonamide - Sulfonamide instead of benzamide
- 2-Methyl substitution on benzene
390.47 Unknown; sulfonamide may alter solubility
MK-6892 - 1,2,4-Oxadiazole core
- Pyridinyl and cyclohexene groups
Not provided Potent HCAR2 agonist with reduced flushing
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide - Bromo/fluoro substitutions
- Trifluoropropoxy group
Not provided Intermediate in synthesis of bioactive agents
N-(2-Chloro-3-pyridyl)-2-chloro-4-fluorobenzamide - Pyridinyl amine instead of indole
- Dual chloro/fluoro substitutions
Not provided Structural analog with heteroaromatic linkage

Key Differences and Implications

Compared to MK-6892 (a 1,2,4-oxadiazole derivative), the target lacks a heterocyclic core but shares a bulky acyl group (2,2-dimethylpropanoyl), which could enhance metabolic stability .

Halogenation Patterns :

  • The 2-chloro-4-fluoro substitution on the benzamide is distinct from 4-bromo-N-(2-chloro-6-fluorophenyl)-...benzamide (), where bromine and trifluoropropoxy groups may increase lipophilicity and steric hindrance .

Heterocyclic Linkers :

  • The 2,3-dihydroindole moiety in the target compound differs from N-(2-Chloro-3-pyridyl)-...benzamide (), which uses a pyridinyl group. Saturation in the indole ring (dihydroindole) likely reduces aromatic π-stacking but improves conformational flexibility .

Pharmacological Considerations: MK-6892’s large scaffold (1,2,4-oxadiazole and pyridinyl groups) demonstrates that bulkier structures can achieve receptor selectivity (e.g., HCAR2 agonism with fewer side effects) . The target compound’s dihydroindole and dimethylpropanoyl groups may similarly optimize target engagement while minimizing off-effects.

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